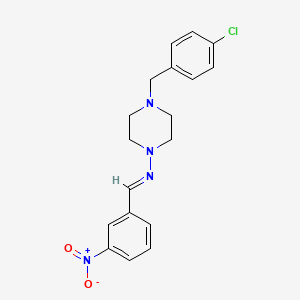![molecular formula C12H14ClN3S B5527463 5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5527463.png)
5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds known for their versatile chemical properties and potential applications in various fields. The specific substitution pattern in "5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole" suggests unique characteristics in its synthesis, structural configuration, and reactivity.
Synthesis Analysis
Synthesis of 1,2,4-triazole derivatives, including those with chlorobenzyl and propyl substituents, typically involves multi-step reactions that may include cyclization, substitution, and alkylation steps under controlled conditions. The synthesis routes are designed to introduce specific functional groups at desired positions on the triazole ring, allowing for the targeted modification of its chemical properties (Saraç, 2022).
Molecular Structure Analysis
The molecular structure of triazole derivatives is critical in determining their chemical behavior and potential applications. X-ray diffraction and NMR spectroscopy are commonly used to elucidate the precise arrangement of atoms within the molecule, including the positioning of the chlorobenzyl and propyl groups attached to the triazole ring. These structural details influence the compound's reactivity, stability, and interaction with other molecules (Al-Wahaibi et al., 2019).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, depending on their functional groups and reaction conditions. The presence of a chlorobenzylthio group in the compound can significantly affect its reactivity towards nucleophiles and electrophiles, enabling the synthesis of a wide range of further substituted triazole derivatives (Dovbnya et al., 2021).
Physical Properties Analysis
The physical properties of "5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole," such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its potential application in material science, pharmaceuticals, or as an intermediate in organic synthesis (Bihdan & Parchenko, 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are dictated by the electronic structure of the triazole ring and the nature of its substituents. The electron-withdrawing effect of the chlorobenzyl group and the electron-donating effect of the propyl group can alter the electron density on the triazole ring, affecting its potential for forming bonds and its stability under different chemical conditions (Kamalraj et al., 2008).
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-propyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-2-5-11-14-12(16-15-11)17-8-9-6-3-4-7-10(9)13/h3-4,6-7H,2,5,8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMNFKQMDNPDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)SCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chlorobenzyl)thio]-3-propyl-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5527381.png)



![methyl 3-{[(4-chlorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5527409.png)
![4-(2-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5527411.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B5527419.png)
![3-butyl-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5527424.png)


![3-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5527451.png)
![4-[(2,2-dimethylbutanoyl)amino]benzamide](/img/structure/B5527454.png)

